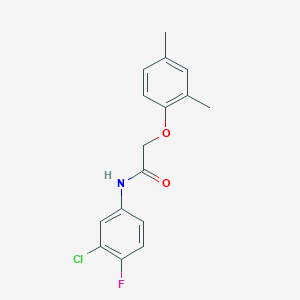![molecular formula C17H16F3N B5781003 2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)
2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline, also known as TFMIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of tetrahydroisoquinolines, which are known to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Modifications
Synthesis of 1,2,3,4-tetrahydroisoquinolines : A study demonstrated the synthesis of enantiopure 1,2,3,4-tetrahydroisoquinolines from α-hydroxy-β-amino esters, where aziridinium formation and Friedel–Crafts alkylation-type cyclisation were key steps. The introduction of a p-trifluoromethyl group on one of the N-benzyl moieties influenced the cyclisation process (Davies et al., 2016).
Anticancer Agent Synthesis : Another research focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The study highlighted the importance of the tetrahydroisoquinoline moiety in biologically active molecules and explored its modifications for enhanced anticancer activities (Redda et al., 2010).
Optimization for Inhibitor Potency : Research on 3-Methyl-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed their role as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). The study examined the balance of steric and pKa effects through fluorination, contributing to the selectivity and potency of these inhibitors (Grunewald et al., 2006).
Organocatalytic Enantioselective Synthesis : A method was developed for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines, using organocatalytic, regio- and enantioselective Pictet-Spengler reactions. This approach facilitated the preparation of several biologically relevant alkaloids, showcasing the versatility of 1,2,3,4-tetrahydroisoquinolines in pharmaceutical applications (Ruiz-Olalla et al., 2015).
Biological and Pharmacological Properties
Local Anesthetic Activity and Toxicity Evaluation : A study evaluated the local anesthetic activity, acute toxicity, and structure-toxicity relationships of a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives. This research provides insights into the therapeutic potential and safety profile of these compounds (Azamatov et al., 2023).
Antimicrobial and Antitumor Activities : Research on novel synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives using tetrahydroisoquinoline highlighted their antimicrobial activity. These derivatives were evaluated for their potential in treating microbial infections and explored for their antitumor properties (Rao et al., 2020).
Synthesis and Pharmacological Evaluation of Bradycardic Agents : A study on the synthesis and pharmacological evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives as bradycardic agents revealed insights into the structural requirements for potent in vitro and in vivo activities. This research contributes to understanding the potential of tetrahydroisoquinolines in cardiovascular therapies (Kakefuda et al., 2003).
Antibacterial Activity Studies : Another study focused on the antibacterial activity of tetrahydroisoquinoline derivatives. It synthesized and structurally characterized a specific compound, revealing its efficacy against various bacterial pathogens. This research underscores the significance of tetrahydroisoquinoline derivatives in developing new antibacterial agents (Murugavel et al., 2015).
Propiedades
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N/c18-17(19,20)16-8-4-3-7-15(16)12-21-10-9-13-5-1-2-6-14(13)11-21/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNJYYCSCNKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-3,4-dihydro-1H-isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5780921.png)
![2-amino-4-(2,4-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5780925.png)
![2,5,6-trimethyl-3-[(2-methylbenzylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5780928.png)
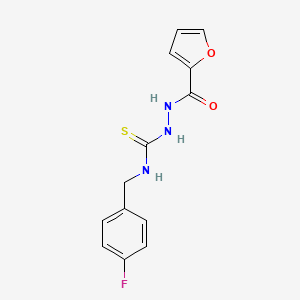
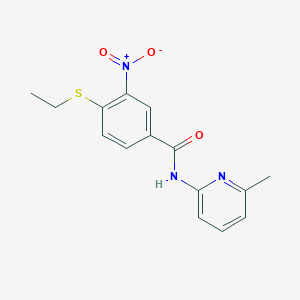
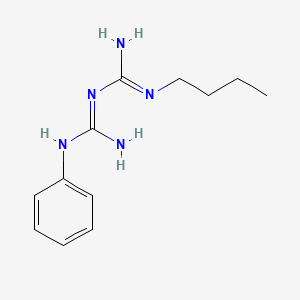
![N-(3-bromophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5780954.png)
![methyl 2-({[(2-fluorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B5780957.png)
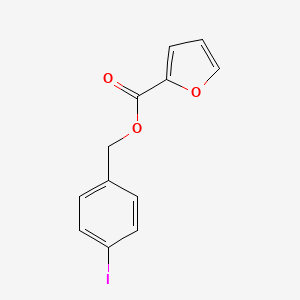


![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)
